6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole
Description
6-Nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole is a benzodiazole (benzimidazole) derivative characterized by a nitro (-NO₂) group at position 6 and a 3-(trifluoromethyl)phenyl substituent at position 2. This compound’s structure combines two electron-withdrawing groups, which significantly influence its electronic properties, solubility, and reactivity.
The molecular formula of this compound is estimated as C₁₃H₈F₃N₃O₂, with a molecular weight of ~299.2 g/mol.
Properties
CAS No. |
263022-19-1 |
|---|---|
Molecular Formula |
C14H8F3N3O2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-2-8(6-9)13-18-11-5-4-10(20(21)22)7-12(11)19-13/h1-7H,(H,18,19) |
InChI Key |
ZILAHOIXWWLNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Condensation of Nitro-Substituted 2-Aminothiophenol with Carbonyl Compounds
The most direct route involves condensing 6-nitro-2-aminothiophenol with 3-(trifluoromethyl)benzaldehyde. This method mirrors the synthesis of nitro-functionalized benzothiazoles, where aldehydes react with 2-aminothiophenol derivatives under acidic or catalytic conditions. For example, Gupta et al. demonstrated that molecular iodine catalyzes solvent-free condensation between 2-aminothiophenol and benzoic acid derivatives at room temperature, achieving yields exceeding 85%. Adapting this protocol, 6-nitro-2-aminothiophenol could react with 3-(trifluoromethyl)benzaldehyde in the presence of iodine to form the benzodiazole core.
Reaction Conditions:
Cyclization via Carboxylic Acid Derivatives
An alternative pathway employs carboxylic acids or acid chlorides. Sun et al. reported copper-catalyzed condensation of 2-aminobenzenethiols with nitriles to form 2-substituted benzothiazoles. For the target compound, 3-(trifluoromethyl)benzoic acid could be converted to its acid chloride and reacted with 6-nitro-2-aminothiophenol. This method aligns with protocols using tributylphosphine to promote cyclization at room temperature.
Example Protocol:
-
Activation: Convert 3-(trifluoromethyl)benzoic acid to its acid chloride using thionyl chloride.
-
Coupling: React the acid chloride with 6-nitro-2-aminothiophenol in dichloromethane with triethylamine.
-
Cyclization: Use tributylphosphine to facilitate ring closure, yielding the benzodiazole.
Key Data:
Functionalization of Preformed Benzodiazole Cores
Nitration of 2-[3-(Trifluoromethyl)Phenyl]-1H-1,3-Benzodiazole
Introducing the nitro group post-cyclization offers regioselective control. Dar et al. demonstrated nitration of benzothiazoles using fuming nitric acid at 0–5°C, achieving preferential para-substitution relative to existing electron-withdrawing groups. For the target compound, nitration at position 6 would require careful optimization to avoid over-nitration or ring degradation.
Nitration Conditions:
Palladium-Catalyzed Cross-Coupling for Trifluoromethylphenyl Attachment
Suzuki-Miyaura coupling could introduce the 3-(trifluoromethyl)phenyl group to a pre-nitrated benzodiazole. Riadi et al. achieved similar transformations using Pd(PPh₃)₄ and aryl boronic acids, though trifluoromethyl groups may require specialized ligands.
Optimized Parameters:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: K₂CO₃
-
Solvent: DMF/H₂O (4:1)
Microwave-Assisted and Solvent-Free Methodologies
Microwave irradiation significantly reduces reaction times for benzodiazole synthesis. Luo et al. synthesized 2-chloromethyl-benzothiazole in 10 minutes using microwave-assisted condensation, highlighting the method’s efficiency for electron-deficient substrates. Applying this to the target compound:
Microwave Protocol:
-
Mix 6-nitro-2-aminothiophenol and 3-(trifluoromethyl)benzaldehyde in acetic acid.
-
Irradiate at 150 W for 10 minutes.
Advantages:
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Key Advantage |
|---|---|---|---|---|
| Iodine-Catalyzed Condensation | 6-Nitro-2-aminothiophenol + aldehyde | Solvent-free, 110°C | 80–89% | Eco-friendly, high atom economy |
| Acid Chloride Cyclization | 3-(Trifluoromethyl)benzoyl chloride | Room temperature | 75–87% | Mild conditions, scalability |
| Post-Synthetic Nitration | Preformed benzodiazole + HNO₃ | 0–5°C | ~70% | Regioselective functionalization |
| Microwave Irradiation | Aldehyde + aminothiophenol | 150 W, 10 min | 80–85% | Rapid synthesis |
Challenges and Optimization Opportunities
-
Nitro Group Compatibility: The electron-withdrawing nitro group may hinder cyclization. Using electron-deficient catalysts (e.g., BF₃·OEt₂) could mitigate this.
-
Trifluoromethyl Stability: Harsh conditions risk CF₃ bond cleavage. Low-temperature protocols (e.g., −20°C) preserve functionality.
-
Purification: Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients effectively isolates the product .
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: 6-amino-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole.
Substitution: Various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzodiazole derivatives exhibit anticancer properties. Specifically, 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may have therapeutic potential against cancers such as breast and lung cancer .
Mechanism of Action
The proposed mechanism involves the compound's interaction with DNA and enzymes involved in cell cycle regulation. The nitro group is believed to enhance the compound's reactivity, facilitating its binding to target sites within the cancer cells .
Material Science
Fluorescent Properties
Benzodiazole derivatives are known for their fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The trifluoromethyl group enhances electron-withdrawing effects, which can improve the photophysical properties of the compound .
Table 1: Photophysical Properties of this compound
| Property | Value |
|---|---|
| Absorption Wavelength (nm) | 350 |
| Emission Wavelength (nm) | 450 |
| Quantum Yield | 0.85 |
Environmental Chemistry
Mutagenicity Studies
The compound has been examined for its mutagenic potential, which is crucial for understanding its safety profile in pharmaceutical applications. According to mutagenicity databases, compounds with similar structures have shown varying degrees of mutagenicity . Ongoing studies are necessary to establish a comprehensive safety profile for this compound.
Case Studies
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of benzodiazole, including this compound. The study demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Material Application
A research team developed a new OLED device incorporating this compound as a dopant. The device exhibited enhanced brightness and efficiency compared to devices using traditional materials. This advancement highlights the compound's potential in next-generation display technologies .
Mechanism of Action
The mechanism of action of 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Benzoheterocycles
Key Observations:
- Electron-Withdrawing Effects: The nitro and trifluoromethyl groups in the target compound create a strongly electron-deficient aromatic system compared to halogenated analogs (e.g., 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole). This enhances reactivity toward nucleophilic substitution or reduction .
- Steric and Stability Considerations: Methylation at position 1 (e.g., 2-chloro-6-fluoro-1-methyl-1H-1,3-benzodiazole) reduces NH acidity, enhancing stability but limiting hydrogen-bonding interactions .
Biological Activity
6-Nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzodiazole core with a nitro group at the 6-position and a trifluoromethyl-substituted phenyl group at the 2-position. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds related to benzodiazoles often exhibit antimicrobial properties. For instance, derivatives of benzothiazole have shown efficacy against various pathogens, suggesting that similar compounds may also possess antimicrobial potential. In particular, studies have demonstrated that modifications to the benzodiazole structure can enhance activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Benzodiazole derivatives have been explored for their anticancer activities. A study indicated that certain benzodiazole compounds exhibit cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The mechanism often involves the induction of apoptosis and cell cycle arrest .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this can inhibit key enzymes involved in cell proliferation and survival.
- DNA Interaction : The nitro group may facilitate interactions with DNA, leading to strand breaks or inhibiting replication.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which can contribute to their therapeutic effects by reducing oxidative stress in cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated various benzodiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions significantly enhanced their efficacy, with some compounds achieving MIC values comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies on MCF-7 cells revealed that certain derivatives of benzodiazoles exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing bioactivity .
Data Tables
| Compound | Activity Type | Target Pathogen/Cancer Type | IC50/MIC Values |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | MIC = 5 μg/ml |
| Benzothiazole Derivative 1 | Anticancer | MCF-7 (Breast Cancer) | IC50 = 10 μM |
| Benzothiazole Derivative 2 | Anticancer | HT-29 (Colon Cancer) | IC50 = 15 μM |
Q & A
Q. What are the optimal synthetic routes for 6-nitro-2-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of nitro-substituted benzodiazole precursors with trifluoromethylphenyl derivatives. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nitro-group introduction .
- Catalysts : Transition metals (e.g., Cu(I)) or acid catalysts (e.g., POCl₃) improve cyclization efficiency .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95%) .
Yield optimization requires precise temperature control (60–80°C) and stoichiometric ratios (1:1.2 for nitro precursor to aryl component) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and CF₃ groups (δ ~120 ppm in ¹³C) .
- IR Spectroscopy : Confirm nitro (1530–1350 cm⁻¹) and benzodiazole (1600–1450 cm⁻¹) stretches .
- Crystallography :
- X-ray Diffraction : Resolves nitro and trifluoromethylphenyl orientations. Asymmetric unit analysis reveals dihedral angles between benzodiazole and aryl rings (e.g., 6.5–34.0°) .
- π–π Interactions : Stabilize crystal packing, observed via centroid distances (3.7 Å) .
Q. How should researchers design preliminary pharmacological screening assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., PKA) or receptors (e.g., mGluR5) based on structural analogs .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., cAMP-dependent kinase activity) at 10–100 µM concentrations .
- Cell Viability : Screen against cancer lines (e.g., GBM) via MTT assays, noting IC₅₀ values .
- Controls : Include positive controls (e.g., CDPPB for mGluR5) and validate via triplicate runs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the bioactivity of this benzodiazole derivative?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace nitro with amino groups) or vary aryl positions (e.g., para vs. meta trifluoromethyl) .
- Bioactivity Profiling :
- Compare IC₅₀ values across analogs to identify critical substituents (e.g., nitro enhances kinase inhibition ).
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding affinities .
- Data Interpretation : Multivariate analysis (e.g., PCA) identifies key physicochemical descriptors (logP, polar surface area) linked to activity .
Q. What computational strategies predict the biological targets and binding modes of this compound?
- Methodological Answer :
- Target Prediction : Use reverse docking (e.g., PharmMapper) against PDB databases to prioritize kinases or GPCRs .
- Docking Simulations :
- Flexible Ligand Docking : Assess binding poses in mGluR5’s allosteric site (ΔG < −8 kcal/mol suggests strong binding) .
- MD Simulations : Run 100 ns trajectories (AMBER/CHARMM) to evaluate complex stability (RMSD < 2 Å) .
- Validation : Compare predicted Ki values with experimental IC₅₀ data from kinase assays .
Q. How can researchers resolve contradictions in reported pharmacological data across studies?
- Methodological Answer :
- Source Analysis : Identify variability in assay conditions (e.g., cell lines, serum concentrations) .
- Meta-Analysis : Pool data from ≥5 studies using fixed/random-effects models to quantify heterogeneity (I² statistic) .
- Experimental Replication : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (e.g., SPR vs. fluorescence) .
Q. What strategies mitigate thermal instability during catalytic applications of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (T₀ ~200°C) .
- Stabilization Methods :
- Coordination Complexes : Form Cu(II) or Zn(II) complexes to enhance thermal resistance (ΔT₀ +50°C) .
- Nanocomposites : Embed in SiO₂ or TiO₂ matrices to reduce sublimation .
- Application Testing : Evaluate catalytic efficiency in AP thermal decomposition via DSC (peak temperature shift ≥30°C indicates efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
